![molecular formula C7H7NO3S B3386269 2-(Thiophen-3-ylformamido)acetic acid CAS No. 72196-45-3](/img/structure/B3386269.png)
2-(Thiophen-3-ylformamido)acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and exploration of chemical properties of derivatives related to 2-(Thiophen-3-ylformamido)acetic acid, such as esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, have been a subject of study. These compounds exhibit a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects, highlighting their potential in drug development and other scientific applications (Salionov, 2015).
Material Science and Electrochromic Properties
The compound has relevance in material science, particularly in the development of electrochromic materials. For example, the electropolymerization of terthiophene oligomer derivatives, including 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid, has been studied for their electrochemical, morphological, and electrochromic properties. Such materials demonstrate significant potential in applications like smart windows and displays due to their excellent electroactivity and redox stability (Zhang et al., 2016).
Biological and Antimicrobial Activities
Derivatives of this compound have shown notable biological activities. For instance, semicarbazides and 1,2,4-Triazol-5-Ones containing thiophene moieties have been synthesized and demonstrated antibacterial activity against various microbial strains, indicating their potential use as antimicrobial agents (Pitucha et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 2-(Thiophen-3-ylformamido)acetic acid are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
As a biochemical used in proteomics research, it may have potential effects on protein structures or functions . .
properties
IUPAC Name |
2-(thiophene-3-carbonylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-6(10)3-8-7(11)5-1-2-12-4-5/h1-2,4H,3H2,(H,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDPRNFJDUOQDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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